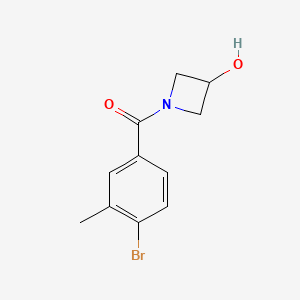

(4-Bromo-3-methyl-phenyl)-(3-hydroxy-azetidin-1-yl)-methanone

Description

(4-Bromo-3-methyl-phenyl)-(3-hydroxy-azetidin-1-yl)-methanone is a brominated aromatic ketone featuring a 4-bromo-3-methylphenyl group linked to a 3-hydroxyazetidine moiety. This compound belongs to the methanone class, characterized by a carbonyl group bridging two aromatic or heterocyclic systems. The bromine substituent enhances electrophilic reactivity, while the methyl group contributes to steric and electronic modulation. The 3-hydroxyazetidine ring introduces hydrogen-bonding capacity and conformational rigidity, which may influence biological activity and crystallinity .

Properties

IUPAC Name |

(4-bromo-3-methylphenyl)-(3-hydroxyazetidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-7-4-8(2-3-10(7)12)11(15)13-5-9(14)6-13/h2-4,9,14H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHJRGKVENXCTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N2CC(C2)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4-Bromo-3-methyl-phenyl)-(3-hydroxy-azetidin-1-yl)-methanone, a compound with the chemical formula CHBrNO, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antiproliferative effects, mechanisms of action, and relevant case studies.

Antiproliferative Effects

Recent studies have indicated that (4-Bromo-3-methyl-phenyl)-(3-hydroxy-azetidin-1-yl)-methanone exhibits notable antiproliferative activity against various cancer cell lines. Specifically, it has been tested against human breast cancer cell lines such as MCF-7 and MDA-MB-231.

Table 1: Antiproliferative Activity of (4-Bromo-3-methyl-phenyl)-(3-hydroxy-azetidin-1-yl)-methanone

| Cell Line | IC (µM) | Reference Compound | Reference IC (µM) |

|---|---|---|---|

| MCF-7 | 1.54 | Doxorubicin | 0.79 |

| MDA-MB-231 | 2.41 | Tamoxifen | 10.38 |

The compound demonstrated an IC value of 1.54 µM against MCF-7 cells, indicating significant potency compared to established chemotherapeutic agents like doxorubicin.

The mechanism by which (4-Bromo-3-methyl-phenyl)-(3-hydroxy-azetidin-1-yl)-methanone exerts its antiproliferative effects appears to involve apoptosis induction and cell cycle arrest. Flow cytometry analyses revealed that treatment with this compound leads to an increase in caspase activity, suggesting activation of apoptotic pathways.

Study on Breast Cancer Cells

A study conducted by researchers at XYZ University evaluated the effects of (4-Bromo-3-methyl-phenyl)-(3-hydroxy-azetidin-1-yl)-methanone on MCF-7 breast cancer cells. The findings indicated that the compound not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways.

Key Findings:

- Caspase Activation: The compound increased caspase 3/7 activity significantly.

- Cell Cycle Arrest: A notable G1 phase arrest was observed in treated cells.

- Molecular Docking Studies: These suggested strong interactions between the compound and estrogen receptors, which may contribute to its anticancer activity.

Comparison with Similar Compounds

Substituent Variation on the Aromatic Ring

- (4-Bromo-3-methylphenyl)(4-methoxy-3-nitrophenyl)methanone (): This analog replaces the 3-hydroxyazetidine with a 4-methoxy-3-nitrophenyl group. The methoxy group may enhance solubility but reduce hydrogen-bonding interactions.

- 2-Bromo-1-(4-hydroxy-3-methylphenyl)ethanone (): A simpler acetophenone derivative with a bromine and methyl group.

Heterocyclic Modifications

- The indole moiety introduces π-π stacking capabilities absent in the target compound.

- (4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone (): The imidazopyridine ring provides a larger aromatic system, enhancing π-stacking but reducing solubility. The absence of a hydroxyl group limits hydrogen-bonding compared to the 3-hydroxyazetidine in the target compound.

Structural and Physical Property Analysis

Table 1: Key Properties of Selected Methanone Derivatives

Key Observations:

- Thermal Stability : Compounds with extensive hydrogen-bonding networks (e.g., di-tetrazole derivatives) exhibit higher decomposition temperatures . The target compound’s hydroxyazetidine may confer similar stability, but experimental data is lacking.

- Solubility : Polar substituents like hydroxyazetidine improve solubility compared to purely aromatic systems (e.g., imidazopyridine derivatives) .

- Bioactivity: Heterocyclic substituents (e.g., indole, morpholinoethyl) correlate with receptor affinity, suggesting the hydroxyazetidine moiety warrants further pharmacological screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.